![molecular formula C22H22N6 B2591590 7-メチル-2-フェニル-5-[4-(2-ピリジニル)ピペラジノ]イミダゾ[1,2-a]ピリミジン CAS No. 439096-67-0](/img/structure/B2591590.png)

7-メチル-2-フェニル-5-[4-(2-ピリジニル)ピペラジノ]イミダゾ[1,2-a]ピリミジン

カタログ番号:

B2591590

CAS番号:

439096-67-0

分子量:

370.46

InChIキー:

PJFDTGIRHFVUPN-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

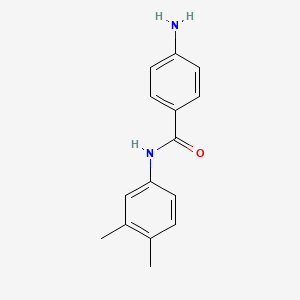

7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine is a complex organic compound with the molecular formula C22H22N6 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine, has been the subject of recent research . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . The intermediate adduct R5NHCH(OH)CHIPh (R5 = 4-methyl-2-pyridinyl) was formed by mixing 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide in CH2Cl2, characterized by 2D NMR, IR, and high-resolution mass analysis, and converted to I (R = H; R1 = Me; R2 = R3 = H; R4 = Ph) on treatment with saturated aqueous NaHCO3 .科学的研究の応用

- アミノベンツ環化: 研究者らは、2,8-ジアリール-6-アミノイミダゾ[1,2-a]ピリジンの効率的なマイクロ波支援無金属合成を開発しました。 この方法は、アリール(4-アリール-1-(プロプ-2-イニル)-1H-イミダゾール-2-イル)メタノンとジアルキルアミンとの反応を含みます .

- PDE5A1の標的化: イミダゾ[1,2-a]ピリミジンアナログは、ホスホジエステラーゼ5A1 (PDE5A1) グアノシン環状モノリン酸 (cGMP) 加水分解活性を阻害する能力について調査されています。 これらの化合物は、細胞内cGMP流出に影響を与える可能性があります .

抗結核剤

合成化学

ホスホジエステラーゼ阻害

要約すると、イミダゾ[1,2-a]ピリミジンは、抗結核研究から合成化学に至るまで、さまざまな科学分野で有望です。そのユニークな構造と潜在的な治療的応用により、それは魅力的な研究分野となっています。 特定のアプリケーションに関する詳細な情報が必要な場合は、お気軽にお問い合わせください

特性

IUPAC Name |

7-methyl-2-phenyl-5-(4-pyridin-2-ylpiperazin-1-yl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6/c1-17-15-21(27-13-11-26(12-14-27)20-9-5-6-10-23-20)28-16-19(25-22(28)24-17)18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFDTGIRHFVUPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutan...

Cat. No.: B2591507

CAS No.: 2097927-57-4

4-amino-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B2591508

CAS No.: 97042-51-8

6-Methyl-N-[3-(prop-2-enoylamino)cyclobutyl]pyridine-2-...

Cat. No.: B2591509

CAS No.: 2411238-34-9

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydro...

Cat. No.: B2591511

CAS No.: 887897-41-8

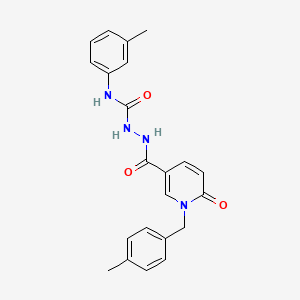

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2591507.png)

![6-Methyl-N-[3-(prop-2-enoylamino)cyclobutyl]pyridine-2-carboxamide](/img/structure/B2591509.png)

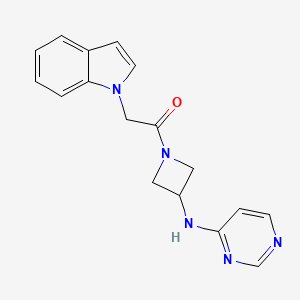

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2591511.png)

![Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2591512.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2591517.png)

![4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2591518.png)

![1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2591519.png)

![(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2591522.png)

![4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B2591524.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2591527.png)

![N-(3,4-Difluorophenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B2591530.png)